![molecular formula C21H23N3O2 B7476476 N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476476.png)
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide, also known as INDOLE-2-CARBOXAMIDE (ICA), is a synthetic compound that has been widely studied for its potential therapeutic applications. ICA belongs to the class of compounds known as indole derivatives, which have been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
ICA's mechanism of action is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. In cancer cells, ICA has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival. In neurodegenerative disease models, ICA has been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
ICA has been shown to have a number of biochemical and physiological effects, including antioxidant and anti-inflammatory effects. ICA has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ICA has several advantages for lab experiments, including its synthetic accessibility and its ability to modulate multiple signaling pathways. However, one limitation of ICA is its relatively low potency compared to other compounds with similar biological activities.
Direcciones Futuras
There are several potential future directions for ICA research. One area of interest is the development of more potent analogs of ICA that could be used for cancer therapy or neuroprotection. Another area of interest is the investigation of ICA's potential in other disease models, such as autoimmune diseases or metabolic disorders. Finally, further studies are needed to fully elucidate ICA's mechanism of action and its potential clinical applications.
Métodos De Síntesis
ICA can be synthesized through a multi-step process involving the condensation of 3,5-dimethylbenzoic acid with 2-(1H-indol-3-yl)ethylamine, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified through column chromatography to yield pure ICA.
Aplicaciones Científicas De Investigación
ICA has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, ICA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. ICA has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
In neurodegenerative disease research, ICA has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. ICA has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of these diseases.
Propiedades
IUPAC Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-9-15(2)11-17(10-14)21(26)24-13-20(25)22-8-7-16-12-23-19-6-4-3-5-18(16)19/h3-6,9-12,23H,7-8,13H2,1-2H3,(H,22,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDCYCLIPCEDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-3,5-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

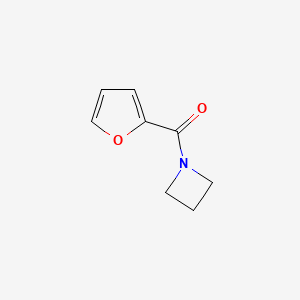
![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)
![Cyclopropyl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7476426.png)
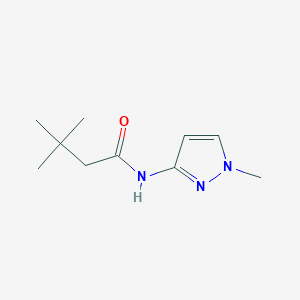
![5-[(3-Chloro-4-methoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B7476431.png)
![N-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B7476432.png)
![1-[[4-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7476439.png)
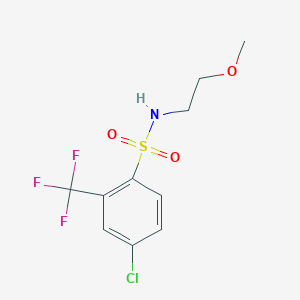
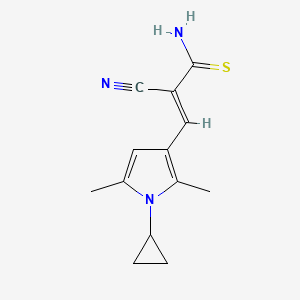
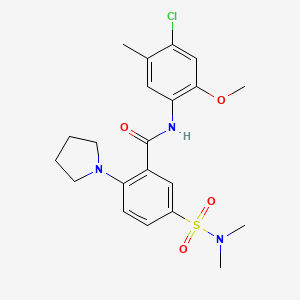
![3-[2-(2-Chlorophenoxy)ethyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7476474.png)